Tetradecylsuccinic anhydride chemical properties and structure
Tetradecylsuccinic anhydride chemical properties and structure
An In-depth Technical Guide to Tetradecylsuccinic Anhydride: Chemical Properties, Structure, and Applications
Introduction: Defining Tetradecylsuccinic Anhydride
Tetradecylsuccinic anhydride (TDSA) is an organic compound belonging to the class of alkenyl succinic anhydrides (ASAs). These molecules are characterized by a five-membered anhydride ring substituted with a long, hydrophobic alkyl chain. In the case of TDSA, this is a C14 tetradecyl group. Structurally, TDSA is amphiphilic, possessing a reactive, hydrophilic anhydride head and a non-polar, hydrophobic hydrocarbon tail. This dual nature is the cornerstone of its functionality and drives its primary applications.
While a member of the broader ASA family, which is used extensively in industrial processes, TDSA itself serves as a crucial model compound for research and a specific reagent in specialized applications. This guide provides a comprehensive technical overview of its chemical and physical properties, structure, reactivity, and key applications, with a focus on the underlying scientific principles relevant to researchers and drug development professionals.
PART 1: Chemical Structure and Physicochemical Properties
The unique reactivity and utility of TDSA are direct consequences of its molecular architecture.
Molecular Structure
TDSA consists of a succinic anhydride ring where one of the methylene hydrogens is replaced by a 14-carbon alkyl chain. The general structure of ASAs involves an iso-alkenyl chain, meaning the double bond can be at various positions along the chain, leading to a mixture of isomers in many commercial preparations.[1]
Caption: Chemical structure of Tetradecylsuccinic Anhydride (TDSA).
Physicochemical Properties
The physical and chemical properties of TDSA are summarized below. These properties dictate its handling, reactivity, and application scope.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₃ | [2] |
| Molecular Weight | 296.45 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid or low-melting solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers and acetone | [3] |
| Reactivity | Highly reactive towards nucleophiles, especially water | [4][5] |
PART 2: Synthesis and Chemical Reactivity
General Synthesis Pathway
Alkenyl succinic anhydrides, including TDSA, are typically synthesized via an ene reaction between an alkene and maleic anhydride.[4] For TDSA, this involves the reaction of tetradecene with maleic anhydride at elevated temperatures (e.g., 200-220 °C).[1]
The reaction proceeds without a catalyst, although the conditions can lead to the formation of byproducts. Purification is often necessary to remove unreacted starting materials and decomposition products.[1]
Core Reactivity: The Anhydride Moiety
The chemistry of TDSA is dominated by the electrophilic nature of the anhydride ring. Acid anhydrides are reactive acylating agents, second only to acyl halides in their reactivity.[5]
Key Reactions:
-
Hydrolysis: TDSA reacts readily with water to hydrolyze the anhydride ring, forming the corresponding dicarboxylic acid, tetradecylsuccinic acid.[4][6] This reaction is rapid and is a critical factor in applications like paper sizing, where the presence of water is unavoidable. The rate of hydrolysis is significantly increased at higher pH (base-catalyzed).[6]
-
Esterification: In the presence of hydroxyl groups (e.g., from alcohols or cellulose), TDSA undergoes esterification to form a monoester.[4] This reaction is the widely proposed mechanism for its function as a sizing agent in the paper industry, where it is believed to form covalent ester bonds with the cellulose fibers.[1][7]
-
Amidation: TDSA reacts with primary and secondary amines to form amides. This reaction pathway is analogous to its reaction with alcohols and water.[5]
Caption: Key reaction pathways of Tetradecylsuccinic Anhydride (TDSA).
PART 3: Core Applications
The amphiphilic nature of TDSA underpins its utility in diverse fields, from industrial manufacturing to pharmaceutical research.
Industrial Application: Paper Sizing
The primary industrial application of ASAs like TDSA is as an internal sizing agent in papermaking to impart water resistance.[3][8]
Mechanism of Action: The sizing process is theoretically a three-step sequence:
-
Emulsification and Retention: TDSA is insoluble in water and must be emulsified, typically with cationic starch, before being added to the pulp slurry. The emulsion droplets, which have an average particle size of ~1 µm, are retained on the negatively charged cellulose fibers.[7]
-
Spreading: During the drying process on the paper machine, the emulsion droplets break, and the TDSA oil spreads over the fiber surfaces.[1]
-
Hydrophobization: The hydrophobic tetradecyl tails orient away from the fiber surface, creating a low-energy, water-repellent surface with a high contact angle (>100°).[1]
A long-standing debate exists regarding the exact chemical mechanism of this final step. While covalent esterification between TDSA and cellulose hydroxyl groups is the widely cited mechanism, significant research suggests this reaction is often insignificant.[3][8] Instead, the primary sizing effect may come from the retained, hydrolyzed form (tetradecylsuccinic acid) and its salts, which are physically adsorbed onto the fibers.[3][6] The efficiency of sizing is critically dependent on factors like pH, emulsion stability, and retention aids.[6][7]
Experimental Protocol: Preparation of an ASA Emulsion
-
Prepare a 4% solids concentration of commercial cationic starch by cooking in water according to the manufacturer's specifications.
-
Cool the starch solution to the desired temperature.
-
Add TDSA to the cooked starch solution at a specified ratio (e.g., 1:4 TDSA-to-starch on a dry basis).[7]
-
Emulsify the mixture using a high-shear blender or homogenizer.
-
Monitor the particle size distribution using a particle size analyzer to ensure an average particle size of approximately 1 µm for optimal performance.[7]
Pharmaceutical and Drug Development Applications
The reactive anhydride group of TDSA makes it a valuable tool in drug development, particularly for creating prodrugs and functionalized drug delivery systems.
-
Anhydride Prodrugs: Carboxylic acid groups on drug molecules can sometimes lead to irritation or poor membrane permeability. Converting a drug's carboxylic acid to a mixed anhydride with a long-chain fatty acid can temporarily mask the acidic group.[9] This increases the drug's hydrophobicity, potentially enhancing its absorption. The anhydride bond is designed to hydrolyze in vivo, releasing the active drug. Studies on ibuprofen have shown that anhydride prodrugs can extend the drug's analgesic effect for over 24 hours, with the release rate dependent on the hydrophobicity of the conjugated acid.[9]
-
Polymer Modification for Sustained Release: TDSA and similar anhydrides can be used to chemically modify biocompatible polymers like poly(lactic acid) (PLA).[10] By grafting succinic anhydride moieties onto the PLA backbone, the polymer's surface properties can be altered. This modification can increase hydrophilicity and provide reactive sites for drug conjugation or for controlling drug-polymer interactions. Such functionalized polymers can be fabricated into porous templates or microparticles for pH-responsive and sustained drug delivery applications.[10]
PART 4: Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of TDSA.
Infrared (IR) Spectroscopy
Acid anhydrides have a unique and characteristic IR spectrum due to their two carbonyl groups.
-
Symmetric and Asymmetric C=O Stretching: TDSA exhibits two distinct carbonyl stretching peaks. The asymmetric stretch appears at a higher wavenumber (typically ~1860 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1780 cm⁻¹).[11]
-
C-O Stretching: A strong C-O stretching band is also present, typically in the 1000-1300 cm⁻¹ region.[11]
-
C-H Stretching: Strong peaks from the long alkyl chain will be observed around 2850-2960 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed structural information.
-
Alkyl Chain Protons: The majority of the integrated signal will be from the tetradecyl chain, appearing as a large multiplet in the δ 1.2-1.4 ppm region, with a terminal methyl group triplet around δ 0.9 ppm.
-
Succinic Ring Protons: The protons on the succinic anhydride ring will appear further downfield, typically in the δ 2.5-3.5 ppm region, as a set of multiplets. The exact chemical shifts and coupling patterns depend on the stereochemistry at the point of alkyl chain attachment.
| Spectroscopic Data Summary | |
| Technique | Characteristic Peaks / Signals |
| Infrared (IR) | ~1860 cm⁻¹ (Asymmetric C=O stretch)~1780 cm⁻¹ (Symmetric C=O stretch)~1000-1300 cm⁻¹ (C-O stretch)~2850-2960 cm⁻¹ (Alkyl C-H stretch) |
| ¹H NMR | ~δ 0.9 ppm (t, 3H, -CH₃)~δ 1.2-1.4 ppm (m, broad, -(CH₂)n-)~δ 2.5-3.5 ppm (m, 3H, anhydride ring protons) |
PART 5: Safety and Handling
As a reactive chemical, proper handling of TDSA is crucial for laboratory safety. The following information is synthesized from safety data for TDSA and structurally similar anhydrides.[12][13][14]
-
Hazards:
-
Skin and Eye Damage: TDSA is expected to cause skin irritation and serious eye damage or burns upon contact.[13]
-
Respiratory Irritation: Vapors or aerosols can be corrosive to the respiratory tract.[12]
-
Moisture Sensitivity: Reacts with moisture in the air to form tetradecylsuccinic acid. Containers should be kept tightly closed.[15]
-
-
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Avoid the formation of dusts or aerosols.[14]
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
Conclusion
Tetradecylsuccinic anhydride is a functionally versatile molecule whose utility is derived from its amphiphilic structure and the high reactivity of its anhydride ring. While its most prominent role is in the industrial-scale hydrophobization of paper, its chemical properties make it a valuable reagent for advanced applications in drug delivery and polymer science. A thorough understanding of its reactivity, particularly its propensity for hydrolysis and esterification, is essential for its effective and safe application in both research and industrial settings.
References
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Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers (Basel), 15(13), 2876. [Link]
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Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]
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Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review. PubMed. [Link]
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Martyn, G. P. (1985). The Mechanism of Alkenyl Succinic Anhydride Sizing. ProQuest. [Link]
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Aguilar, L. A., et al. (2025). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. BioResources. [Link]
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PubChem. (n.d.). Tetradecylsuccinic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Link]
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Ezra, A., et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical Research, 20(2), 189-195. [Link]
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Organic Syntheses. (n.d.). Succinic anhydride. [Link]
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Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
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Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]
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Zara, Z. A., et al. (2025). Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media. International Journal of Biological Macromolecules. [Link]
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Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]
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National Institute of Standards and Technology. (n.d.). Succinic anhydride. NIST WebBook. [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). ¹H NMR spectrum of succinic anhydride. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
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Defraeye, T., et al. (2021). Inverse Mechanistic Modeling of Transdermal Drug Delivery for Fast Identification of Optimal Model Parameters. Pharmaceutics, 13(9), 1361. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (A) methacrylic anhydride... [Link]
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National Institute of Standards and Technology. (n.d.). Acetic anhydride. NIST WebBook. [Link]
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Tetradecylsuccinic anhydride (TDSA)>];
end
Octenyl succinic anhydride (OSA)>];
end
}
caption [label="Chemical Structures of TDSA and OSA."]